Cichoridiol

CAS No.: 1011717-97-7

Cat. No.: VC1952283

Molecular Formula: C30H50O2

Molecular Weight: 442.7 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1011717-97-7 |

|---|---|

| Molecular Formula | C30H50O2 |

| Molecular Weight | 442.7 g/mol |

| IUPAC Name | (3S,4aR,6aR,6aR,6bR,8aS,10R,12R,12aR,14aR,14bR)-4,4,6a,6b,8a,12,14b-heptamethyl-11-methylidene-1,2,3,4a,5,6,6a,7,8,9,10,12,12a,13,14,14a-hexadecahydropicene-3,10-diol |

| Standard InChI | InChI=1S/C30H50O2/c1-18-19(2)25-20-9-10-23-28(6)13-12-24(32)26(3,4)22(28)11-14-30(23,8)29(20,7)16-15-27(25,5)17-21(18)31/h19-25,31-32H,1,9-17H2,2-8H3/t19-,20+,21+,22-,23+,24-,25+,27-,28-,29+,30+/m0/s1 |

| Standard InChI Key | BRSGFKGWKATOQT-KDQNFVFXSA-N |

| Isomeric SMILES | C[C@@H]1[C@@H]2[C@H]3CC[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(CC[C@]2(C[C@H](C1=C)O)C)C)C)(C)C)O)C |

| SMILES | CC1C2C3CCC4C5(CCC(C(C5CCC4(C3(CCC2(CC(C1=C)O)C)C)C)(C)C)O)C |

| Canonical SMILES | CC1C2C3CCC4C5(CCC(C(C5CCC4(C3(CCC2(CC(C1=C)O)C)C)C)(C)C)O)C |

Introduction

Chemical Structure and Classification

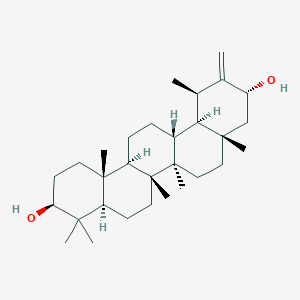

Cichoridiol is classified as a taraxane-type triterpenoid with the chemical name 18α,19β-20(30)-taraxasten-3β,21α-diol . The compound features the characteristic pentacyclic structure typical of taraxane-type triterpenoids, with specific hydroxyl groups at the 3β and 21α positions. Structurally, cichoridiol shows similarity to taraxerol, another triterpenoid with known biological activities . The systematic IUPAC nomenclature positions cichoridiol within the broader family of pentacyclic triterpenes that includes numerous bioactive compounds found throughout the plant kingdom.

Table 1: Chemical Properties of Cichoridiol

| Property | Description |

|---|---|

| Chemical Name | 18α,19β-20(30)-taraxasten-3β,21α-diol |

| Classification | Taraxane-type triterpenoid |

| Molecular Structure | Pentacyclic with hydroxyl groups at 3β and 21α positions |

| Related Compounds | Taraxerol, betulinic acid, lupeol |

| Natural Source | Seeds of Cichorium intybus |

Natural Sources and Isolation

Plant Sources

Cichoridiol has been primarily isolated from the seeds of Cichorium intybus (common chicory), a perennial herbaceous plant belonging to the Asteraceae family . Cichorium intybus is native to the Euromediterranean region, Caucasus, Central Asia, and Western Asia (from Iraq to Pakistan), though it has naturalized widely in other regions globally . The plant has been traditionally used for various medicinal purposes, including as a hepatoprotective, anti-inflammatory, and digestive aid .

Isolation and Identification

The isolation of cichoridiol was first reported by Atta-Ur-Rahman et al. (2008) from the methanolic extract of Cichorium intybus seeds . The compound was obtained alongside another new triterpenoid, 17-epi-methyl-6-hydroxyangolensate (intybusoloid), and eleven known compounds including lupeol, friedelin, beta-sitosterol, stigmasterol, betulinic acid, betulin, and betulinaldehyde . The identification and structural elucidation of cichoridiol were accomplished through comprehensive spectroscopic analyses, including nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.

Biological Activities

Alpha-Glucosidase Inhibitory Activity

The most significant documented biological activity of cichoridiol is its inhibitory effect on alpha-glucosidase . Alpha-glucosidase is a key enzyme involved in carbohydrate digestion, catalyzing the final step in the digestive process of carbohydrates. Inhibition of this enzyme can slow the absorption of carbohydrates from the gut, resulting in reduced postprandial blood glucose levels. In the study by Atta-Ur-Rahman et al. (2008), cichoridiol demonstrated "good alpha-glucosidase inhibitory activity," suggesting potential applications in the management of type 2 diabetes and related metabolic disorders .

This property aligns with the traditional uses of Cichorium intybus in managing diabetes. Research has shown that various extracts of chicory possess antidiabetic effects, which may be partly attributed to compounds like cichoridiol .

Table 2: Comparative Alpha-Glucosidase Inhibitory Activity

Relationship to Other Compounds in Cichorium Species

Cichoridiol exists within a complex phytochemical matrix in Cichorium species. The genus Cichorium is rich in bioactive compounds, including other triterpenoids, sesquiterpene lactones, flavonoids, coumarins, and phenolic acids .

Other Triterpenoids in Cichorium

Numerous triterpenoids have been identified in Cichorium species. In the same study that isolated cichoridiol, researchers also identified lupeol, friedelin, beta-sitosterol, stigmasterol, betulinic acid, betulin, and betulinaldehyde . Other research has identified additional triterpenoids including:

-

α-amyrin and β-amyrin

-

Taraxasterol and Ф-taraxasterol

-

3β-hydroxy-11-oxo-18β-olean-12-en-30-oic acid

-

Lupeol acetate

Comparative Analysis with Other Bioactive Compounds

While cichoridiol shows notable alpha-glucosidase inhibitory activity, Cichorium species contain numerous other compounds with established pharmacological effects. For instance, sesquiterpene lactones like lactucin and lactucopicrin demonstrate analgesic and sedative properties . The bitter principles in chicory, including these sesquiterpene lactones, contribute to its traditional use as a digestive aid .

Table 3: Major Compound Classes in Cichorium species

| Compound Class | Examples | Major Activities |

|---|---|---|

| Triterpenoids | Cichoridiol, lupeol, taraxasterol | Alpha-glucosidase inhibition, potential anti-inflammatory |

| Sesquiterpene lactones | Lactucin, lactucopicrin | Analgesic, sedative, antimalarial |

| Phenolic acids | Chicoric acid, chlorogenic acid | Antioxidant, hepatoprotective |

| Flavonoids | Quercetin, kaempferol derivatives | Antioxidant, anti-inflammatory |

| Coumarins | Cichoriin, esculin | Various pharmacological effects |

| Inulin | Polyfructose | Prebiotic, digestive health |

Research Challenges and Future Directions

Despite the promising initial findings, research on cichoridiol faces several challenges and opportunities for future investigation:

Limited Studies

Current knowledge about cichoridiol is primarily based on its initial isolation and characterization . More comprehensive studies are needed to fully elucidate its pharmacological profile, including:

-

Determination of its precise mechanism of alpha-glucosidase inhibition

-

In vivo studies to confirm its efficacy in animal models of diabetes

-

Assessment of additional biological activities suggested by its structural features

-

Toxicological evaluation to establish its safety profile

Isolation and Synthesis Challenges

The relatively low abundance of cichoridiol in natural sources presents challenges for obtaining sufficient quantities for extensive research. Development of efficient extraction methods or total synthetic approaches would facilitate further investigations.

Future Research Directions

Several promising research directions could advance understanding of cichoridiol:

-

Comprehensive structure-activity relationship studies to identify key pharmacophores

-

Investigation of potential synergistic effects with other compounds from Cichorium species

-

Development of semi-synthetic derivatives with enhanced properties

-

Clinical studies to evaluate efficacy and safety in humans, particularly for diabetes management

-

Exploration of additional biological activities beyond alpha-glucosidase inhibition

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume